molecular formula C12H12N2O B1628813 3-Methoxy-4-pyridin-2-ylaniline CAS No. 605652-55-9

3-Methoxy-4-pyridin-2-ylaniline

Cat. No. B1628813
Key on ui cas rn: 605652-55-9
M. Wt: 200.24 g/mol
InChI Key: WXQOYPSHACGEBA-UHFFFAOYSA-N
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Patent
US07592337B2

Procedure details

Tin(II) chloride dihydrate (6.77 g, 30.0 mmol) and 2-(2-methoxy-4-nitrophenyl)pyridine (2.30 g, 10.0 mmol) were combined in MeOH (100 mL) and stirred at reflux for 18 h. The reaction mixture was then cooled to RT and concentrated in vacuo. The residue was then partitioned with EtOAc (200 mL) and 1N aqueous NaOH (100 mL). The aqueous layer was washed with EtOAc (3×75 mL), and the combined EtOAc layers were back-extracted with H2O (100 mL), dried (MgSO4), filtered, and concentrated in vacuo. The resulting residue was purified by SiO2 chromatography, eluting with 2:1 EtOAc:hexanes to afford 3-methoxy4-pyridin-2-ylaniline as an amber oil. 1H-NMR (CDCl3, 300 MHz) δ 8.63 (m, 1H), 7.78 (d, 1H), 7.57-7.67 (m, 2H), 7.04-7.13 (m, 1H), 6.34-6.41(dd, 1H), 6.26 (d, 1H), 3.72-3.92 (s, 2H), 3.72 (s, 3H).
Quantity
6.77 g
Type
reactant
Reaction Step One
Name
2-(2-methoxy-4-nitrophenyl)pyridine
Quantity
2.3 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.O.[Sn](Cl)Cl.[CH3:6][O:7][C:8]1[CH:13]=[C:12]([N+:14]([O-])=O)[CH:11]=[CH:10][C:9]=1[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][N:18]=1>CO>[CH3:6][O:7][C:8]1[CH:13]=[C:12]([CH:11]=[CH:10][C:9]=1[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][N:18]=1)[NH2:14] |f:0.1.2|

Inputs

Step One
Name
Quantity
6.77 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Step Two
Name
2-(2-methoxy-4-nitrophenyl)pyridine
Quantity
2.3 g
Type
reactant
Smiles
COC1=C(C=CC(=C1)[N+](=O)[O-])C1=NC=CC=C1
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 h
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was then partitioned with EtOAc (200 mL) and 1N aqueous NaOH (100 mL)
WASH
Type
WASH
Details
The aqueous layer was washed with EtOAc (3×75 mL)
EXTRACTION
Type
EXTRACTION
Details
the combined EtOAc layers were back-extracted with H2O (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by SiO2 chromatography
WASH
Type
WASH
Details
eluting with 2:1 EtOAc

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(N)C=CC1C1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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